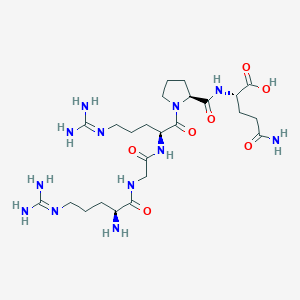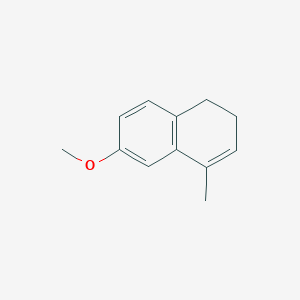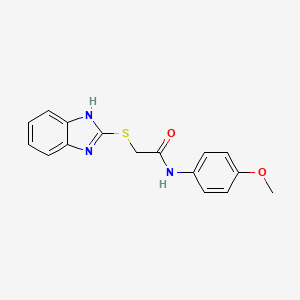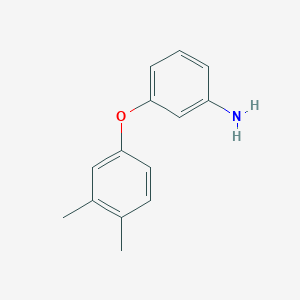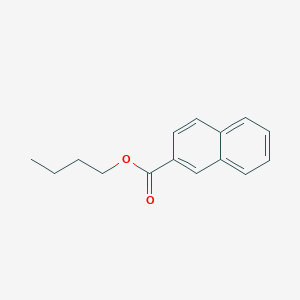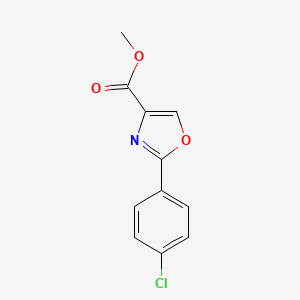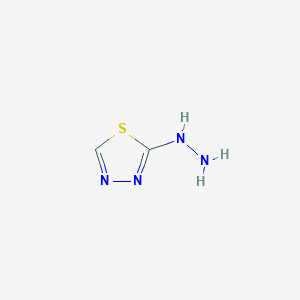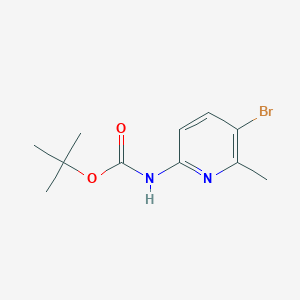
(5-Bromo-6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
2-Bromo-6-methylpyridine is a bromopyridine derivative .
Synthesis Analysis
It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis
The empirical formula of 2-Bromo-6-methylpyridine is C6H6BrN . The molecular weight is 172.02 .Chemical Reactions Analysis
2-Bromo-6-methylpyridine may be used in the synthesis of several compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, 2-(6-methylpyridin-2-yl)propan-2-ol, and bis[(2-bromo-6-methylpyridinium)hexafluorosilicate] monohydrate .Physical And Chemical Properties Analysis
2-Bromo-6-methylpyridine is a liquid at room temperature . It has a refractive index of 1.562 , a boiling point of 102-103 °C/20 mmHg , and a density of 1.512 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Preparation and Utilization in Organic Synthesis
The compound (5-Bromo-6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is utilized in the preparation and Diels‐Alder reaction of 2‐Amido substituted furan, illustrating its role in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003). This showcases the compound's application in creating intricate molecular structures, a fundamental aspect of organic chemistry.
Involvement in Intramolecular Reactions
This compound is also involved in intramolecular α-Amidoalkylation reactions, particularly with L-DOPA derivatives, contributing to asymmetric synthesis of complex molecules such as Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006). This exemplifies its role in facilitating specific and controlled chemical reactions, vital for the synthesis of targeted molecular structures.
Application in Peptide and Peptidomimic Synthesis
The compound is pivotal in the synthesis of heterocyclic β-amino acids, particularly in the preparation of β-amino-5-pyrimidinepropanoic ester and derivatives, which are significant in peptide and peptidomimic synthesis (Bovy & Rico, 1993). Its utility in this domain underscores its importance in advancing peptide technology, which has broad implications in drug development and biomolecular engineering.
Role in Crystallographic Studies
It has been used in synthetic and crystallographic studies, particularly in the characterization of carbazole derivatives, which is crucial in understanding the molecular structure and properties of complex organic compounds (Kant, Singh, & Agarwal, 2015). This application is vital for the pharmaceutical industry and material sciences, where detailed knowledge of molecular structure informs the design and synthesis of new materials and drugs.
Utilization in Suzuki Cross-Coupling Reactions
The compound finds application in the Suzuki cross-coupling reaction, a widely used method in organic chemistry for forming carbon-carbon bonds, essential for constructing complex organic frameworks (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014). This process is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKAAHFDNMGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708593 | |
| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305329-54-8 | |
| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3050950.png)
